molecular formula C13H21ClN2O2S B8377905 6-Chloro-pyridine-3-sulfonic acid (1,1,3,3-tetramethyl-butyl)-amide

6-Chloro-pyridine-3-sulfonic acid (1,1,3,3-tetramethyl-butyl)-amide

Cat. No.: B8377905
M. Wt: 304.84 g/mol
InChI Key: GWIQDPHMJZPOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-pyridine-3-sulfonic acid (1,1,3,3-tetramethyl-butyl)-amide is a useful research compound. Its molecular formula is C13H21ClN2O2S and its molecular weight is 304.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21ClN2O2S

Molecular Weight

304.84 g/mol

IUPAC Name

6-chloro-N-(2,4,4-trimethylpentan-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C13H21ClN2O2S/c1-12(2,3)9-13(4,5)16-19(17,18)10-6-7-11(14)15-8-10/h6-8,16H,9H2,1-5H3

InChI Key

GWIQDPHMJZPOHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Chloro-pyridine-3-sulfonyl chloride (148.0 g, 0.7 mol) was suspended in 1000 ml dry dichloromethane and added in portions over 45 minutes to a solution of 1,1,3,3-tetramethylbutylamine (465 ml 2.8 mol) and triethylamine (195 ml, 1.4 mol) in 2800 ml dry dichloromethane, keeping the temperature between −40° C. and −30° C. After addition the mixture was allowed to warm up to room temperature and stirred for an additional hour. The reaction mixture was washed three times with 1 M HCl (2000 ml each time) and twice with water (1000 ml each time). The organic layer was dried over sodium sulphate and evaporated to dryness. The residue was triturated with iso-hexane and filtered off and dried in vacuo at 40° C. to yield 90 g of the title compound.
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
465 mL
Type
reactant
Reaction Step Two
Quantity
195 mL
Type
reactant
Reaction Step Two
Quantity
2800 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.